N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine
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Overview
Description
N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 4-fluorophenyl group and an oxan-2-yloxy group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. For instance, 4-fluorophenylhydrazine can react with 1,3-diketone under acidic conditions to yield 2-(4-fluorophenyl)pyrazole.
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Alkylation: : The pyrazole derivative is then alkylated using a suitable alkylating agent, such as benzyl bromide, to introduce the methyl group at the 3-position of the pyrazole ring.
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Etherification: : The next step involves the etherification of the resulting compound with oxan-2-ol (tetrahydro-2H-pyran-2-ol) under basic conditions to form the oxan-2-yloxy group.
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Amination: : Finally, the compound undergoes amination with 3-chloropropan-1-amine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
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Reduction: : Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amine and ether groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce hydrogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the pyrazole ring and the fluorophenyl group suggests that it might exhibit significant biological activity, such as anti-inflammatory, analgesic, or anticancer effects. Researchers are particularly interested in its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable candidate for the design of advanced materials for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine involves its interaction with specific molecular targets. The pyrazole ring and the fluorophenyl group are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(4-chlorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine: Similar in structure but with a chlorine atom instead of fluorine.
N-[[2-(4-methylphenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine: Contains a methyl group instead of fluorine.
N-[[2-(4-bromophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine: Features a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine. This can result in enhanced biological activity and specificity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-15-5-7-16(8-6-15)22-17(9-11-21-22)14-20-10-3-13-24-18-4-1-2-12-23-18/h5-9,11,18,20H,1-4,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNTGKWAOOAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCNCC2=CC=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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